2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
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Overview
Description
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5410^{4,12}]dodeca-2,5,7(12)-triene is a complex organic compound featuring a bromophenyl group and a phenyl group attached to a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the electrophilic halogenation of phenol with bromine to produce bromophenol derivatives . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps such as recrystallization using aqueous ethanol solutions . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized triazatricyclo compounds .
Scientific Research Applications
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler brominated phenol derivative with similar halogenation properties.
4-(4-Bromophenyl)-thiazol-2-amine: Another brominated compound with potential biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile compound used in various organic reactions.
Uniqueness
2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is unique due to its triazatricyclo structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C21H18BrN3/c22-17-10-6-9-16(13-17)20-23-25-14-19(15-7-2-1-3-8-15)18-11-4-5-12-24(20)21(18)25/h1-3,6-10,13-14H,4-5,11-12H2 |
InChI Key |
IQDOQIBFDHEWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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